molecular formula C6H8O2 B1202653 1,2-Diacetylethylene CAS No. 4436-75-3

1,2-Diacetylethylene

Cat. No. B1202653
CAS RN: 4436-75-3
M. Wt: 112.13 g/mol
InChI Key: OTSKZNVDZOOHRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Diacetylethylene, also known as Diacetylene or Buta-1,3-diyne, is an organic compound with the formula C4H2. It is the simplest compound containing two triple bonds . It is first in the series of polyynes, which are of theoretical but not of practical interest .


Synthesis Analysis

Diacetylene can be synthesized by the dehydrohalogenation of 1,4-dichloro-2-butyne by potassium hydroxide (in alcoholic medium) at 70°C . It can also be synthesized and copolymerized with styrene or n-butyl vinyl ether in the presence of a radical initiator .


Molecular Structure Analysis

The molecular structure of 1,2-Diacetylethylene consists of four carbon atoms and two hydrogen atoms. The carbon atoms are connected by triple bonds, forming a linear structure .


Chemical Reactions Analysis

The copolymerization behavior of 1,2-Diacetylethylene with styrene or n-butyl vinyl ether has been studied. The overall rates of the copolymerization were found to be slower than that of dibenzoyl ethylene, indicating that the double bond of 1,2-Diacetylethylene is less electron-deficient .


Physical And Chemical Properties Analysis

1,2-Diacetylethylene is a gas with a molar mass of 50.060 g·mol−1. It has a boiling point of 10 °C (50 °F; 283 K) .

Safety And Hazards

1,2-Diacetylethylene is highly flammable and can form peroxides . More detailed safety information can be found in its Safety Data Sheet .

properties

CAS RN

4436-75-3

Product Name

1,2-Diacetylethylene

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

hex-3-ene-2,5-dione

InChI

InChI=1S/C6H8O2/c1-5(7)3-4-6(2)8/h3-4H,1-2H3

InChI Key

OTSKZNVDZOOHRX-UHFFFAOYSA-N

SMILES

CC(=O)C=CC(=O)C

Canonical SMILES

CC(=O)C=CC(=O)C

Pictograms

Irritant

synonyms

3-hexene-2,5-dione

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.